molecular formula C12H16N2O4 B554530 Cbz-D-2,4-Diaminobutyric acid CAS No. 70882-66-5

Cbz-D-2,4-Diaminobutyric acid

Cat. No. B554530
CAS RN: 70882-66-5
M. Wt: 252,27 g/mole
InChI Key: KXMSCBRTBLPGIN-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-D-2,4-Diaminobutyric acid is a molecule with the molecular formula C12H16N2O4 . It is a diamino acid that is butyric acid in which a hydrogen at position 2 and a hydrogen at position 4 are replaced by amino groups .


Synthesis Analysis

The synthesis of 2,4-diaminobutyric acid involves a process where the acidic solution is passed through Dowex-3 ion-exchange column twice to remove sulphuric acid and any unreacted glutamic acid completely . The eluate is then concentrated to obtain the 2,4-diaminobutyric acid or excess hydrochloric acid is added to ensure obtaining the dihydrochloride salt .


Molecular Structure Analysis

The molecular structure of Cbz-D-2,4-Diaminobutyric acid is represented by the molecular formula C12H16N2O4 . The average mass is 252.266 Da and the monoisotopic mass is 252.111008 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-diaminobutyric acid include a boiling point of 321.0±32.0 °C at 760 mmHg, vapour pressure of 0.0±1.5 mmHg at 25°C, enthalpy of vaporization of 61.9±6.0 kJ/mol, and flash point of 147.9±25.1 °C .

Scientific Research Applications

Application 1: Antiviral γ-poly-D-2,4-diaminobutyric acid (poly-D-Dab) Biosynthesis

  • Summary of the Application: The biosynthesis of antiviral γ-poly-D-2,4-diaminobutyric acid (poly-D-Dab) in Streptoalloteichus hindustanus involves an unprecedented cofactor independent stereoinversion of Dab catalyzed by PddB, which shows weak homology to diaminopimelate epimerase (DapF) .
  • Methods of Application or Experimental Procedures: The activity of the recombinant PddB was shown to be optimal around pH 8.5, and its other fundamental properties resembled those of typical PLP-independent racemases/epimerases . The enzyme catalyzed Dab specific stereoinversion with a calculated equilibrium constant of nearly unity . Its activity was inhibited upon incubation with sulfhydryl reagents, and the site-directed substitution of two putative catalytic Cys residues led to the abolishment of the activity .
  • Results or Outcomes: These observations provided critical evidence that PddB employs the thiolate-thiol pair to catalyze interconversion of Dab isomers . Despite the low levels of sequence similarity, a phylogenetic analysis of PddB indicated its particular relevance to DapF among PLP-independent racemases/epimerases .

Application 2: Biosynthesis of Mirror-Symmetric 2,4-Diaminobutyric Acid Homopolymers

  • Summary of the Application: The biosynthesis of mirror-symmetric 2,4-Diaminobutyric Acid Homopolymers is critically governed by Adenylation Activations . Among the four bioactive cationic homo-poly(amino acids) discovered in nature, two are mirror-image isomers of poly(2,4-diaminobutyric acid) (poly-Dab) whose biosynthesis has long been unexplained .
  • Methods of Application or Experimental Procedures: The biosynthesis of poly-l-Dab and its mirror-image isomer poly-d-Dab in Streptomyces celluloflavus USE31 and Streptoalloteichus hindustanus NBRC15115, respectively, was explored through genome mining, genetic inactivation, and heterologous expression combined with biochemical assays . The poly-d-Dab biosynthetic gene cluster additionally harbored the racemase gene .
  • Results or Outcomes: The critical finding that poly-d-Dab synthetase, in contrast to the synthetase generating the l-isomer, selectively activated d-Dab through adenylation conclusively demonstrated that free diffusible d-Dab preactivationally generated by the racemase is directly activated to be incorporated into the polymer . In silico sequence comparison between poly-Dab synthetases allowed us to identify amino acid residues potentially responsible for the discrimination of Dab enantiomers .

Application 3: Stereoselective Biosynthesis of Nonribosomal Peptide

  • Summary of the Application: The stereoselective biosynthesis of a nonribosomal peptide is governed by adenylation activity for a d-amino acid other than alanine . This process involves the biosynthesis of antiviral γ-poly-D-2,4-diaminobutyric acid (poly-D-Dab) in Streptoalloteichus hindustanus .
  • Methods of Application or Experimental Procedures: The biosynthesis of poly-l-Dab and its mirror-image isomer poly-d-Dab in Streptomyces celluloflavus USE31 and Streptoalloteichus hindustanus NBRC15115, respectively, was explored through genome mining, genetic inactivation, and heterologous expression combined with biochemical assays . The poly-d-Dab biosynthetic gene cluster additionally harbored the racemase gene .
  • Results or Outcomes: The critical finding that poly-d-Dab synthetase, in contrast to the synthetase generating the l-isomer, selectively activated d-Dab through adenylation conclusively demonstrated that free diffusible d-Dab preactivationally generated by the racemase is directly activated to be incorporated into the polymer . In silico sequence comparison between poly-Dab synthetases allowed us to identify amino acid residues potentially responsible for the discrimination of Dab enantiomers .

Safety And Hazards

The safety data sheet for 2,4-diaminobutyric acid suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water .

properties

IUPAC Name

(2R)-4-amino-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMSCBRTBLPGIN-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427170
Record name Cbz-D-2,4-Diaminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Amino-2-(((benzyloxy)carbonyl)amino)butanoic acid

CAS RN

70882-66-5
Record name Cbz-D-2,4-Diaminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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